molecular formula C11H17NO2 B2693625 (R)-1-(3,4-Dimethoxyphenyl)propan-1-amine CAS No. 827004-73-9

(R)-1-(3,4-Dimethoxyphenyl)propan-1-amine

Cat. No.: B2693625
CAS No.: 827004-73-9
M. Wt: 195.262
InChI Key: GOYNRRVQKKZYOW-SECBINFHSA-N
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Description

(R)-1-(3,4-Dimethoxyphenyl)propan-1-amine is a chiral amine building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features a propanamine chain with a (R)-configuration at the chiral center, attached to a 3,4-dimethoxyphenyl ring system. The dimethoxybenzene moiety is a common pharmacophore found in molecules with various biological activities . This enantiopure amine serves as a key synthetic intermediate for the development of pharmacologically active molecules. Chiral 1-arylpropan-2-amine derivatives are important structural motifs in Active Pharmaceutical Ingredients (APIs) and are frequently investigated for their interactions with neurological targets . The (R)-enantiomer is of particular value for researchers aiming to study structure-activity relationships (SAR) and the specific effects of chirality on biological activity and metabolic pathways. The synthesis of such enantiopure amines can be achieved through advanced biocatalytic methods, such as the use of immobilized whole-cell transaminase (TA) biocatalysts, which can provide high enantiomeric excess (>99% ee) . This compound is intended for research applications only, including use as a standard in analytical chemistry, an intermediate in organic synthesis, and a precursor in the exploration of new therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1-(3,4-dimethoxyphenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-4-9(12)8-5-6-10(13-2)11(7-8)14-3/h5-7,9H,4,12H2,1-3H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYNRRVQKKZYOW-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1)OC)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC(=C(C=C1)OC)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3,4-Dimethoxyphenyl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 3,4-dimethoxybenzaldehyde.

    Reductive Amination: The key step involves the reductive amination of 3,4-dimethoxybenzaldehyde with a suitable amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a metal catalyst.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the ®-enantiomer.

Industrial Production Methods

In an industrial setting, the production of ®-1-(3,4-Dimethoxyphenyl)propan-1-amine may involve:

    Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance the efficiency and yield of the reductive amination process.

    Enzymatic Resolution: Employing enzymes such as lipases or transaminases to achieve enantioselective synthesis, thereby reducing the need for extensive chiral resolution steps.

Chemical Reactions Analysis

Types of Reactions

®-1-(3,4-Dimethoxyphenyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Development

Chiral amines like (R)-1-(3,4-Dimethoxyphenyl)propan-1-amine are crucial in drug development due to their role as building blocks for various pharmaceuticals. Approximately 40% of all active pharmaceutical ingredients (APIs) contain chiral centers, making the synthesis of enantiopure compounds essential for therapeutic efficacy and safety .

The compound has been investigated for its potential effects on neurotransmitter systems, which could influence mood and cognitive functions. This positions it as a candidate for treating neurological disorders such as depression and anxiety .

Biocatalysis and Green Chemistry

The application of (R)-transaminases in the synthesis of this compound highlights its role in green chemistry. Biocatalytic methods are environmentally friendly alternatives to traditional chemical synthesis, reducing waste and energy consumption . The ability to produce this compound using whole-cell biocatalysts demonstrates a promising avenue for sustainable pharmaceutical manufacturing.

Recent studies have explored the biological activity of derivatives of this compound. For instance, research indicates that certain derivatives may stimulate endogenous nitric oxide synthesis, which is vital for various physiological functions including vasodilation and neurotransmission . This suggests potential applications in cardiovascular health and neuroprotection.

Case Study 1: Transaminase-Mediated Synthesis

A study published in Research on Chemical Intermediates demonstrated the successful use of immobilized transaminases to synthesize this compound from prochiral ketones. The results showed high conversion rates and enantiomeric purity, underscoring the effectiveness of biocatalytic processes in producing chiral amines .

Case Study 2: Biological Evaluation

In a separate investigation, derivatives of this compound were evaluated for their ability to enhance nitric oxide production in vitro. The findings indicated that these compounds could potentially serve as therapeutic agents for conditions requiring improved vascular function .

Mechanism of Action

The mechanism of action of ®-1-(3,4-Dimethoxyphenyl)propan-1-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence biochemical pathways related to neurotransmission, signal transduction, or metabolic processes.

Comparison with Similar Compounds

Key Observations:

  • Substituent Position : 3,5-dimethoxy substitution (2061996-57-2) vs. 3,4-dimethoxy alters electronic distribution and steric hindrance, impacting reactivity .
  • Chirality : The (S)-enantiomer of the 3,5-dimethoxy analog shows a high similarity score (0.98), suggesting comparable physicochemical properties but divergent enantioselective interactions .

Pharmacological and Chemical Reactivity Differences

Stereochemical Impact

Enantiomers of dimethoxyphenylpropanamines demonstrate distinct behaviors in chiral environments. For example, the (R)-configuration in the target compound may favor specific catalytic pathways, as seen in enantioselective radical reactions involving structurally related amines .

Substituent Effects

  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups enhance electron density on the aromatic ring, promoting stability in oxidative conditions. In contrast, chloro substituents (e.g., 1565819-70-6) increase lipophilicity and may improve membrane permeability .
  • Reactivity in Alkaline Conditions: β-O-4 bond cleavage studies on 3,4-dimethoxyphenyl ethanol derivatives reveal that methoxy groups accelerate reaction rates under basic conditions compared to non-substituted analogs .

Biological Activity

(R)-1-(3,4-Dimethoxyphenyl)propan-1-amine is a chiral amine that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesis, and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a propan-1-amine backbone with a 3,4-dimethoxyphenyl substituent. Its molecular formula is C12H17N2O2, with a molecular weight of 221.27 g/mol. The methoxy groups enhance lipophilicity, potentially influencing its biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter systems. Preliminary studies suggest that it may act on serotonin receptors, which are crucial for mood regulation and could indicate potential applications in treating mood disorders such as depression and anxiety .

Molecular Targets and Pathways

  • Enzymatic Interactions : The compound may interact with enzymes involved in neurotransmission, influencing biochemical pathways related to mood and anxiety regulation.
  • Receptor Binding : In silico studies indicate potential binding affinities to serotonin receptors (5-HT receptors), which are significant targets in the pharmacological treatment of depression .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound:

Spasmolytic Activity

Research indicates that this compound exhibits spasmolytic activity comparable to known muscle relaxants like papaverine. In vitro studies demonstrated significant muscle-relaxing properties, suggesting its potential as a therapeutic agent for gastrointestinal disorders .

Anti-inflammatory Effects

In addition to spasmolytic activity, this compound has shown anti-inflammatory effects in preclinical models. Molecular docking simulations revealed interactions with muscarinic receptors and interleukin-β, indicating a dual mechanism of action that could be beneficial for inflammatory conditions .

Synthesis and Derivatives

The synthesis of this compound has been optimized using transaminase-mediated biocatalysis. This method allows for high enantiomeric purity and efficiency in producing the desired compound from prochiral precursors .

Synthetic Route Overview

StepDescription
1Use of immobilized whole-cell transaminases for asymmetric synthesis
2Reaction conditions: 30°C, pH 7.5 buffer, DMSO as co-solvent
3High conversion rates (>99% enantiomeric excess achieved)

Case Studies

Case Study 1: Neurotransmitter Interaction
A study investigated the binding affinity of this compound to various serotonin receptor subtypes using molecular docking techniques. The results indicated a strong binding affinity towards the 5-HT2A receptor, suggesting potential antidepressant effects.

Case Study 2: Muscle Relaxation
In a preclinical trial assessing muscle relaxation properties in isolated smooth muscle tissues, this compound demonstrated superior spasmolytic activity compared to traditional agents like mebeverine. This finding supports its potential use in treating conditions characterized by muscle spasms.

Q & A

Q. Quality Control :

  • Monitor enantiomeric excess (ee) using chiral HPLC with columns like Chiralpak® AD-H or OD-H.
  • Confirm absolute configuration via X-ray diffraction or optical rotation comparison with literature data .

Basic: What spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:
Characterization requires a combination of techniques:

  • NMR Spectroscopy :
    • ¹H NMR : Identify methoxy groups (δ 3.8–3.9 ppm) and aromatic protons (δ 6.7–7.1 ppm).
    • ¹³C NMR : Confirm the carbonyl carbon (if present) and quaternary aromatic carbons.
  • HPLC-MS : Assess purity and molecular weight using reverse-phase C18 columns and electrospray ionization.
  • Chiral Chromatography : Determine enantiomeric purity via retention time comparisons with standards .

Q. Example Table: HPLC Conditions for Enantiomer Separation

ColumnMobile PhaseFlow RateRetention Time (R)Retention Time (S)
Chiralpak® AD-HHexane:Isopropanol (90:10)1.0 mL/min12.3 min14.8 min

Advanced: How do researchers address discrepancies in biological activity data between enantiomers of this compound?

Methodological Answer:
Discrepancies arise from enantiomer-specific interactions with biological targets. To resolve these:

Enantiomer-Specific Assays : Test (R) and (S) forms separately in receptor-binding assays (e.g., radioligand displacement) or enzyme inhibition studies.

Structural Analysis : Use molecular docking to compare binding modes of each enantiomer with target proteins (e.g., GPCRs or monoamine transporters) .

Metabolic Profiling : Evaluate enantiomer stability in biological matrices (e.g., liver microsomes) to rule out differential metabolism .

Key Finding :
The (R)-enantiomer may exhibit higher affinity for serotonin receptors due to steric compatibility, while the (S)-form could show off-target effects .

Advanced: What are the challenges in scaling up the synthesis of this compound while maintaining chiral integrity?

Methodological Answer:
Challenges include:

  • Catalyst Efficiency : Heterogeneous catalysts (e.g., immobilized chiral catalysts) improve recyclability but require optimization for large-scale reactors.
  • Reaction Conditions : Maintain strict temperature/pH control to prevent racemization during workup (e.g., avoid acidic/basic conditions).
  • Downstream Processing : Use crystallization or chromatography to remove residual chiral impurities.

Case Study :
A scaled-up synthesis of a related dimethoxyphenyl compound achieved 98% ee by employing continuous-flow asymmetric hydrogenation .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods for weighing and reactions due to potential amine volatility.
  • Waste Disposal : Neutralize waste with dilute acetic acid before disposal in designated hazardous waste containers .

Q. First Aid :

  • Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs.
  • Skin Contact : Wash with soap and water for 15 minutes .

Advanced: How can computational chemistry aid in predicting the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Predict binding poses using software like AutoDock Vina with receptor structures (e.g., 5-HT₂A receptor PDB: 6WGT).
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify key interactions (e.g., hydrogen bonds with Ser159).
  • QSAR Modeling : Correlate structural features (e.g., methoxy group positions) with activity data from analogs .

Q. Example Table: Predicted Binding Affinities

EnantiomerTarget ProteinPredicted ΔG (kcal/mol)
(R)5-HT₂A Receptor-9.2
(S)5-HT₂A Receptor-6.8

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